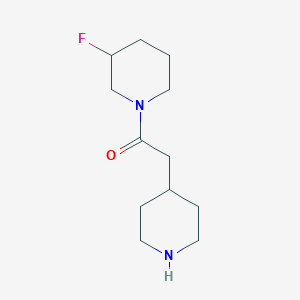

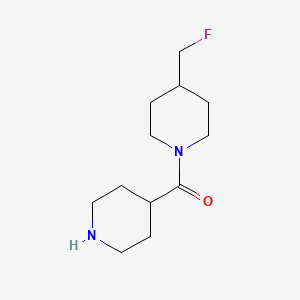

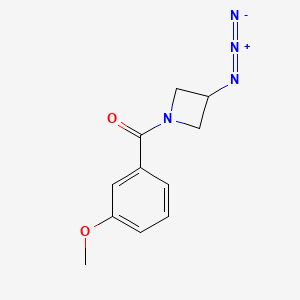

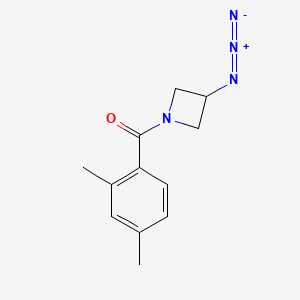

4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one in one step was described. The compound was prepared by reacting 4-hydroxy-coumarin, 4-piperidinobenzaldehye, and thiourea in a catalytic quantity of p-toluenesulfonic acid .Molecular Structure Analysis

While specific structural analysis of “4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid” is not available, related compounds have been studied. For example, the molecular structure of 4-piperidin-1-yl-2-[3-(Trifluoromethyl)phenyl]furo[2,3-c]-pyridine was analyzed using X-ray diffraction method .Wissenschaftliche Forschungsanwendungen

Drug Discovery

Piperidine derivatives are a key and extensive category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are a vital fundament in the production of drugs . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have also been used in the development of antiviral drugs . Their unique chemical structure allows them to interfere with the replication process of certain viruses.

Antimalarial Applications

The unique properties of piperidine derivatives have made them useful in the development of antimalarial drugs . They can interfere with the life cycle of the malaria parasite, preventing it from multiplying in the host’s body.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used in the development of antimicrobial and antifungal drugs . They can inhibit the growth of certain bacteria and fungi, making them useful in treating various infections.

Antihypertensive Applications

Piperidine derivatives have been used in the development of antihypertensive drugs . They can help lower blood pressure by relaxing and widening blood vessels.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used in the development of analgesic and anti-inflammatory drugs . They can help relieve pain and reduce inflammation by inhibiting certain enzymes in the body.

Antipsychotic Applications

Piperidine derivatives have been used in the development of antipsychotic drugs . They can help manage symptoms of certain mental disorders by affecting various neurotransmitters in the brain.

Safety and Hazards

While specific safety data for “4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid” is not available, it’s important to handle all chemical compounds with care, following appropriate safety protocols. For instance, a safety data sheet for a related compound, Piperidine, indicates it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

4-[3-(fluoromethyl)piperidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO3/c11-6-8-2-1-5-12(7-8)9(13)3-4-10(14)15/h8H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDHIQZNJQROJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.